molecular formula C18H15BrN4O2S B2619309 4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide CAS No. 1251589-91-9

4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide

Cat. No. B2619309
CAS RN: 1251589-91-9
M. Wt: 431.31
InChI Key: VGBKXOMOMPLWQF-UHFFFAOYSA-N
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Description

4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is a potent inhibitor of certain enzymes that play a crucial role in the development and progression of various diseases. In

Mechanism of Action

The mechanism of action of 4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide involves the inhibition of certain enzymes, such as GSK-3β and CDK5. These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting these enzymes, 4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide can potentially prevent the progression of various diseases.
Biochemical and Physiological Effects
4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of GSK-3β and CDK5, which are involved in the regulation of various cellular processes, including cell proliferation and differentiation. In vivo studies have shown that this compound can potentially prevent the progression of various diseases, including Alzheimer's disease, cancer, and diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide in lab experiments is its potent inhibitory activity against certain enzymes, such as GSK-3β and CDK5. This compound can potentially be used as a lead compound for the development of new drugs for the treatment of various diseases. However, one of the major limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions that can be explored in the field of 4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide research. One potential direction is the development of new derivatives of this compound with improved solubility and potency. Another potential direction is the exploration of the potential applications of this compound in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to explore the potential side effects and toxicity of this compound.

Synthesis Methods

The synthesis of 4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 3-bromobenzylamine with 2-chloro-5-nitropyridine to form 3-(3-bromobenzyl)-2-chloro-5-nitropyridine. This intermediate is then reacted with thiosemicarbazide to form 4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide. The overall yield of this synthesis method is around 60%.

Scientific Research Applications

4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been extensively studied for its inhibitory activity against certain enzymes, such as glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5), which play crucial roles in the development and progression of various diseases, including Alzheimer's disease, cancer, and diabetes.

properties

IUPAC Name

4-acetamido-N-[(3-bromophenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O2S/c1-11(24)22-16-15(14-7-2-3-8-20-14)23-26-17(16)18(25)21-10-12-5-4-6-13(19)9-12/h2-9H,10H2,1H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBKXOMOMPLWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetamido-N-(3-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide

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